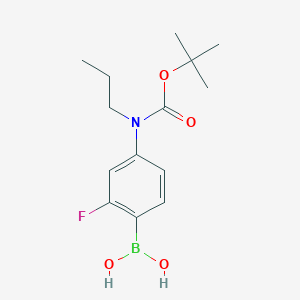

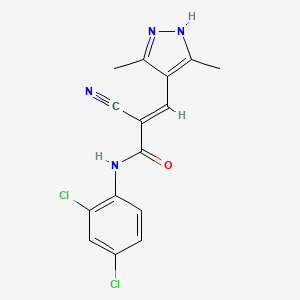

8-(ethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(ethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione, also known as E-3174, is a chemical compound that belongs to the class of purine derivatives. It is a selective and potent inhibitor of angiotensin-converting enzyme (ACE), which is a key enzyme in the renin-angiotensin-aldosterone system (RAAS). The RAAS plays a crucial role in regulating blood pressure and fluid balance in the body. Therefore, ACE inhibitors like E-3174 have been widely used as antihypertensive agents for the treatment of hypertension and heart failure.

Applications De Recherche Scientifique

Chemosensor Applications

The compound's structure suggests potential in chemosensor applications, particularly for detecting metal ions. Similar naphthoquinone derivatives have demonstrated remarkable selectivity and sensitivity towards transition metal ions. For example, certain naphthoquinone-based chemosensors have shown significant selectivity towards Cu2+ ions, with the complexation being visually identifiable through a color change from orange to intense blue, indicating potential applications in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).

Fluorescence Emission Selectivity

Other related studies highlight the fluorescent properties of naphthoquinone derivatives in the presence of metal ions. For instance, specific naphthoquinone compounds exhibit highly selective fluorescence emission changes in the presence of Mn2+ ions, enabling their use in the development of fluorescent probes for biological and environmental applications (Jali et al., 2013).

Cytotoxic Activity

Certain carboxamide derivatives of naphthoquinone structures have shown potent cytotoxic activities against various cancer cell lines, suggesting the potential of 8-(ethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione derivatives in oncological research and therapy development (Deady et al., 2003).

Antioxidant Activity

A series of naphthoquinone derivatives have been evaluated for their antioxidant activity, with several compounds exhibiting promising activities. This suggests that the subject compound could potentially serve as a scaffold for developing new antioxidants, which are crucial in combating oxidative stress-related diseases (Gouda et al., 2013).

Solar Cell Applications

Thionaphthoquinone dyes, closely related to the structure of interest, have been used as light harvesters in dye-sensitized solar cells, indicating the potential of such compounds in improving the efficiency and performance of photovoltaic devices (Mahadik et al., 2020).

Propriétés

IUPAC Name |

8-(ethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-3-20-18-21-16-15(17(25)22-19(26)23(16)2)24(18)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10H,3,11H2,1-2H3,(H,20,21)(H,22,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMGSIYWCKZSHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2678425.png)

![8-chloro-3-(4-ethylphenyl)-N-(3-pyrrolidin-1-ylpropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2678426.png)

![methyl 6-[(2-chlorophenyl)methylsulfanyl]-5-cyano-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate](/img/structure/B2678427.png)

![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2678428.png)

![1,3-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2678432.png)

![1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole](/img/structure/B2678434.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide](/img/structure/B2678438.png)

![N-(3,4-difluorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2678441.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2678443.png)

![N-[(1S,2R)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-yl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2678446.png)